molecular formula C16H9ClF4N4O3 B2450298 Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chloro-6-fluorophenyl)-1,2-oxazole-4-carboxylate CAS No. 338966-76-0

Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chloro-6-fluorophenyl)-1,2-oxazole-4-carboxylate

Cat. No.: B2450298
CAS No.: 338966-76-0
M. Wt: 416.72
InChI Key: NCHRHVIQQLNULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chloro-6-fluorophenyl)-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C16H9ClF4N4O3 and its molecular weight is 416.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chloro-6-fluorophenyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF4N4O3/c1-27-14(26)10-11(9-7(17)3-2-4-8(9)18)25-28-12(10)6-5-23-15(22)24-13(6)16(19,20)21/h2-5H,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHRHVIQQLNULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C3=CN=C(N=C3C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chloro-6-fluorophenyl)-1,2-oxazole-4-carboxylate is a compound with significant biological activity, particularly in the context of cancer research and pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrimidine moiety : Known for its role in nucleic acid synthesis and as a target for various therapeutic agents.
  • Oxazole ring : Often associated with antimicrobial and anticancer properties.
  • Trifluoromethyl group : Enhances lipophilicity, potentially improving bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for effective cancer treatment.
  • Cell Cycle Arrest : It causes cell cycle arrest at various phases, preventing cancer cells from dividing.

Efficacy Against Cancer Cell Lines

Research indicates that this compound exhibits potent cytotoxic effects against multiple cancer cell lines. Below is a summary table of its activity against selected cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induces apoptosis and inhibits proliferation
A549 (Lung Cancer)1.20Cell cycle arrest and apoptosis
HeLa (Cervical Cancer)2.41Inhibition of key metabolic pathways
U937 (Leukemia)0.75Induces apoptosis through caspase activation

Case Study 1: Efficacy in Breast Cancer

A study evaluated the effects of the compound on MCF-7 cells. Results showed a significant reduction in cell viability at concentrations as low as 0.65 µM, indicating strong anticancer properties. Flow cytometry analysis revealed that the compound effectively induced apoptosis by activating caspase pathways.

Case Study 2: Lung Cancer Treatment

In A549 lung cancer cells, the compound demonstrated an IC50 value of 1.20 µM. The mechanism involved both apoptosis induction and cell cycle arrest at the G1 phase, suggesting its potential as a therapeutic agent for lung cancer.

Pharmacological Potential

The unique structure of this compound positions it as a promising candidate for drug development. Its ability to selectively target cancer cells while sparing normal cells is crucial for reducing side effects commonly associated with chemotherapy.

Q & A

Q. What are the standard synthetic routes for constructing the pyrimidine-oxazole core in this compound?

The pyrimidine-oxazole core can be synthesized via multi-component reactions such as the Biginelli reaction, which combines aldehydes, β-ketoesters, and thioureas to form pyrimidine intermediates . Cyclization reactions, as demonstrated in oxazolo[5,4-b]pyridine derivatives, are critical for forming the oxazole ring. For example, treatment of chlorophenyl-substituted intermediates with amino-pyridines in DMF under reflux yields fused heterocycles .

Q. Which spectroscopic techniques are most effective for characterizing the trifluoromethyl and chloro-fluorophenyl groups?

  • 19F NMR is essential for confirming the presence and environment of trifluoromethyl and fluoroaryl groups.
  • LC-MS with high-resolution electrospray ionization (HR-ESI) validates molecular weight and purity.
  • X-ray crystallography resolves structural ambiguities, particularly for regioisomeric byproducts .

Q. What initial biological assays are recommended for evaluating the compound's activity?

  • Kinase inhibition assays : Test against tyrosine or serine/threonine kinases due to the pyrimidine-oxazole scaffold's similarity to ATP-competitive inhibitors.
  • Antimicrobial susceptibility testing : Screen against Gram-positive/negative bacteria and fungi, given the chloro-fluorophenyl group's potential membrane disruption .

Q. How can solubility challenges be addressed during in vitro testing?

  • Salt formation : Use trifluoroacetate (TFA) salts, as demonstrated in UM-164 derivatives, to enhance aqueous solubility .
  • Co-solvent systems : Employ DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to maintain compound stability in cell culture media .

Q. What are the key considerations for stability studies under varying pH conditions?

  • Hydrolytic stability : Monitor ester hydrolysis at pH 1.2 (simulated gastric fluid) and pH 7.4 (physiological buffer) via HPLC.
  • Photostability : Use amber vials to prevent degradation of the chloro-fluorophenyl moiety under UV light .

Advanced Research Questions

Q. How can conflicting NMR data between synthetic batches be resolved?

  • 2D NMR (COSY, NOESY) : Differentiate regioisomers by correlating proton environments (e.g., distinguishing pyrimidine C5 vs. C6 positions).
  • Dynamic HPLC : Separate diastereomers using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

Q. What strategies optimize yield in multi-step syntheses involving fluorinated intermediates?

  • Fluorine-directed lithiation : Use LDA (lithium diisopropylamide) to selectively functionalize trifluoromethylpyrimidine intermediates .
  • Microwave-assisted synthesis : Reduce reaction times for cyclization steps (e.g., 150°C for 30 minutes vs. 12 hours conventional heating) .

Q. How to design mutant enzyme studies to investigate binding interactions?

  • Site-directed mutagenesis : Replace key residues (e.g., ATP-binding pocket lysines) in kinase targets to assess steric/electronic effects of the trifluoromethyl group.
  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) between the compound and wild-type/mutant enzymes .

Q. What computational methods predict metabolite formation for this compound?

  • In silico CYP450 docking : Use AutoDock Vina to model interactions with CYP3A4/2D6 isoforms, prioritizing oxidation sites (e.g., methyl ester hydrolysis, pyrimidine ring hydroxylation).
  • MetaSite software : Predict Phase I/II metabolites and prioritize analytical standards for synthesis .

Q. How to reconcile discrepancies between in vitro activity and cellular assay results?

  • Efflux pump inhibition : Co-administer verapamil (P-gp inhibitor) to assess transporter-mediated resistance in cell lines.
  • Intracellular concentration measurements : Use LC-MS/MS to quantify compound accumulation, adjusting for protein binding (e.g., fetal bovine serum) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.